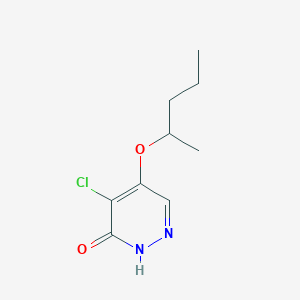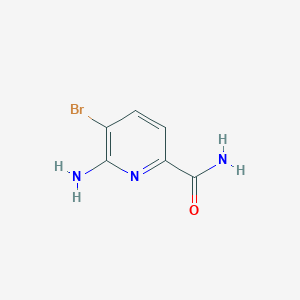
2-Methoxy-6-(methylamino)quinazoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-(methylamino)quinazoline-4-carbonitrile is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazolines are heterocyclic aromatic organic compounds that have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(methylamino)quinazoline-4-carbonitrile typically involves the reaction of 2-amino-5-methoxybenzonitrile with methylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(methylamino)quinazoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-4-carboxylic acids, while reduction can produce amine derivatives. Substitution reactions can result in various substituted quinazoline derivatives .
Scientific Research Applications
2-Methoxy-6-(methylamino)quinazoline-4-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(methylamino)quinazoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these targets, the compound can exert anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of 2-Methoxy-6-(methylamino)quinazoline-4-carbonitrile, known for its broad range of biological activities.
Quinazolinone: A closely related compound with similar biological properties but differing in the presence of a carbonyl group at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methylamino groups enhances its solubility and reactivity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H10N4O |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-methoxy-6-(methylamino)quinazoline-4-carbonitrile |
InChI |
InChI=1S/C11H10N4O/c1-13-7-3-4-9-8(5-7)10(6-12)15-11(14-9)16-2/h3-5,13H,1-2H3 |
InChI Key |
CAYIABSQNWSIMK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)N=C(N=C2C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile](/img/structure/B11891814.png)






![N,N-Dimethyl-2-oxa-7-azaspiro[4.5]decane-3-carboxamide](/img/structure/B11891853.png)

![5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11891862.png)
![4-(Methylthio)-2-nitrobenzo[d]oxazole](/img/structure/B11891872.png)

![6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11891876.png)

